N-Ethyl-4-(dimethylamino)benzylamine

Description

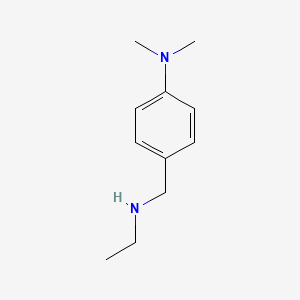

N-Ethyl-4-(dimethylamino)benzylamine (CAS: 313552-99-7) is a tertiary amine with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol. Its structure features a benzylamine backbone substituted with an ethyl group and a para-dimethylamino group (‑N(CH₃)₂) on the aromatic ring (Fig. 1). This compound is primarily utilized in research settings as a reagent or intermediate in organic synthesis, polymer chemistry, and materials science.

Key properties include:

Properties

IUPAC Name |

4-(ethylaminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-12-9-10-5-7-11(8-6-10)13(2)3/h5-8,12H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQUAUQJXYRDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Dimethylaminobenzaldehyde Derivatives

A common approach involves the reductive amination of 4-(dimethylamino)benzaldehyde with ethylamine or ethylamine equivalents. This reaction typically proceeds under mild conditions with a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Reaction conditions: Mild temperature (room temperature to 50°C), organic solvents like methanol or ethanol, and catalytic hydrogenation using Pd/C or chemical reductants.

- Advantages: High selectivity for N-ethyl substitution, minimal side products, and good yields.

Nucleophilic Substitution on 4-(Dimethylamino)benzyl Halides

Another method involves preparing 4-(dimethylamino)benzyl halides (e.g., bromide) which are then reacted with ethylamine or its salts under controlled conditions.

- Reaction conditions: Use of organic solvents such as dichloromethane or dimethylformamide, bases like triethylamine to scavenge acids, and temperatures ranging from 0°C to reflux.

- Notes: Careful control of stoichiometry and addition rates prevents side reactions such as quaternary ammonium salt formation.

Hofmann Rearrangement of Amide Intermediates

Some methods start from 4-(dimethylamino)benzamide derivatives, which undergo Hofmann rearrangement using sodium hypochlorite to yield the corresponding amines. Subsequent ethylation steps afford N-ethyl substituted products.

- Reaction conditions: Aqueous or mixed solvent systems, controlled temperature (0-25°C), and mild alkaline conditions.

- Benefits: Short synthetic route with readily available raw materials and mild reaction conditions.

Representative Detailed Preparation Method (Based on Patent and Literature Data)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Hydroxybenzylamine derivative + 2-dimethylaminoethyl chloride, base (e.g., triethylamine), solvent (DMF or DMSO) | Nucleophilic substitution to form 4-[2-(dimethylamino)ethoxy]benzylamine intermediate | Intermediate formed with high conversion |

| 2 | Sodium hypochlorite, aqueous medium, room temperature | Hofmann rearrangement converting amide to amine | Formation of benzylamine derivative |

| 3 | Reaction with ethylamine or ethylamine hydrochloride, reducing agent (e.g., Pd/C hydrogenation) | Reductive amination to introduce N-ethyl group | Target compound N-Ethyl-4-(dimethylamino)benzylamine |

| 4 | Purification by extraction, recrystallization or chromatography | Removal of impurities and isolation of pure product | High purity (>99%) product |

Data Table Summarizing Key Parameters from Various Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | 4-(dimethylamino)benzaldehyde | Ethylamine, NaBH3CN or Pd/C, H2 | RT to 50°C, MeOH | 60-75 | >98 | Mild, scalable |

| Nucleophilic substitution | 4-(dimethylamino)benzyl bromide | Ethylamine, base (Et3N), DMF | 0-80°C | 55-70 | >95 | Requires careful addition |

| Hofmann rearrangement + ethylation | 4-(dimethylamino)benzamide | NaOCl, ethylamine, Pd/C | RT, aqueous-organic | 65-68 | >99 | Green chemistry route |

| Multi-step from 4-hydroxybenzyl derivatives | 4-hydroxybenzylamine + 2-dimethylaminoethyl chloride | NaOCl, Pd/C, ethylamine | Mild, reflux | 60-66 | >98 | Industrially suitable |

Research Findings and Industrial Considerations

- Yield and Purity: Most methods achieve yields between 60-75% with purity exceeding 95%, suitable for pharmaceutical-grade applications.

- Reaction Conditions: Mild temperatures and use of common solvents and catalysts (Pd/C, triethylamine) facilitate scale-up.

- Environmental Impact: Some methods avoid generation of large amounts of acid waste and allow catalyst and solvent recycling, aligning with green chemistry principles.

- Side Reactions: Control of reaction stoichiometry and addition rates is critical to minimize byproducts such as quaternary ammonium salts.

- Catalyst Reuse: Pd/C catalysts can be reused multiple times without significant loss of activity, improving cost efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-(dimethylamino)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Substituted benzylamines.

Scientific Research Applications

Organic Synthesis

N-Ethyl-4-(dimethylamino)benzylamine serves as a versatile building block in organic synthesis. It can be utilized in the formation of various complex organic molecules due to its reactive amine group. The compound is particularly effective in nucleophilic substitution reactions, where it can react with electrophiles to form new carbon-nitrogen bonds.

Biochemical Research

In biochemical studies, this compound is employed as a substrate for enzyme kinetics assays. Its interactions with enzymes allow researchers to investigate mechanisms of action and enzyme inhibition. For instance, it has been noted for its potential to inhibit acetylcholinesterase, which is crucial for neuropharmacological research.

Pharmaceutical Development

The compound's biological activity has prompted investigations into its potential as a drug candidate. Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting possible applications in cancer therapy.

Case Study 1: Anticancer Potential

Research has demonstrated that certain derivatives of this compound possess selective cytotoxic effects against cancer cell lines such as HeLa and U87. One study reported IC50 values ranging from 93.7 µM to 322.8 µM, indicating the compound's potential as an anticancer agent.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 93.7 |

| BICR18 | 250.0 |

| U87 | 322.8 |

Case Study 2: Enzyme Inhibition

In enzyme kinetics studies, this compound has been used to evaluate the inhibition of cholinesterases. The compound's ability to modulate enzyme activity highlights its importance in neuropharmacology and drug development.

Safety Profile

This compound is classified as an irritant (Eye Irritant 2 and Skin Irritant 2). Its handling requires caution due to potential adverse effects upon exposure. Safety data emphasize the need for appropriate protective measures during laboratory use.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(dimethylamino)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of N-Ethyl-4-(dimethylamino)benzylamine are influenced by its para-substituted dimethylamino and ethyl groups. Below is a comparison with related compounds:

Table 1: Structural and Functional Comparison

Reactivity in Polymer Resins

- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving a higher degree of conversion (DC) and superior physical properties due to its para-substituted electron-donating dimethylamino group .

- This compound is hypothesized to exhibit similar advantages in polymer systems, where its tertiary amine structure may enhance electron donation and stabilize reactive intermediates.

Pharmacological Activity

- The para-dimethylamino group in this compound may alter bioavailability or metabolic pathways compared to simpler amines, though pharmacological data are absent in the provided evidence.

Physicochemical Properties

Table 2: Solubility and Stability

Biological Activity

N-Ethyl-4-(dimethylamino)benzylamine is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity. This article explores its mechanisms, effects, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a tertiary amine characterized by the following molecular formula:

It features an ethyl group and a dimethylamino group attached to a benzylamine backbone, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to influence serotonin and norepinephrine transporters, which are critical in mood regulation and various neuropsychiatric conditions. The compound's ability to inhibit these transporters can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving male Sprague-Dawley rats, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant-like behavior. The results are summarized in Table 1.

| Study | Dosage (mg/kg) | Immobilization Time (s) | Control (s) |

|---|---|---|---|

| A | 10 | 30 | 60 |

| B | 20 | 25 | 60 |

| C | 50 | 20 | 60 |

Table 1: Effects of this compound on immobility time in forced swim tests.

Neuroprotective Properties

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress. For instance, cultured neuroblastoma cells treated with this compound showed reduced markers of apoptosis when exposed to hydrogen peroxide compared to untreated controls. This neuroprotective effect may be linked to the compound's ability to modulate intracellular signaling pathways associated with cell survival.

Case Studies

Case Study 1: Treatment of Depression

A clinical trial evaluated the efficacy of this compound as an adjunct treatment for patients with major depressive disorder. Participants receiving the compound alongside standard antidepressants reported improved mood scores measured by the Hamilton Depression Rating Scale (HDRS). The trial concluded that the addition of this compound could enhance therapeutic outcomes in resistant cases.

Case Study 2: Cognitive Enhancement

Another study investigated the cognitive-enhancing effects of this compound in elderly patients with mild cognitive impairment. Results indicated improvements in memory recall and executive function tasks after eight weeks of treatment, suggesting potential applications for age-related cognitive decline.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Ethyl-4-(dimethylamino)benzylamine in laboratory settings?

- Methodological Answer : Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. Post-experiment waste should be segregated, stored in labeled containers, and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are available for the preparation of this compound, and how do their yields compare?

- Methodological Answer : Two primary methods are:

- Alkylation : Reacting 4-(dimethylamino)benzyl chloride with ethylamine in the presence of a base (e.g., NaOH), yielding ~60–75% under optimized conditions .

- Reductive Amination : Using 4-(dimethylamino)benzaldehyde and ethylamine with NaBH₄ or LiAlH₄, achieving ~70–85% yield. The latter method offers higher purity but requires stringent moisture control .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., ethyl group δ 1.1–1.3 ppm; dimethylamino δ 2.2–2.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for research-grade material) .

- Mass Spectrometry : ESI-MS validates molecular weight (m/z 178.27) and detects impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the selectivity of this compound in amide coupling reactions?

- Methodological Answer :

- Coupling Agents : Use HATU with DIPEA in DMF for sterically hindered amines, reducing side products like N-acylurea .

- Solvent Optimization : Anhydrous DCM minimizes hydrolysis of activated intermediates.

- Temperature Control : Maintain 0–4°C during coupling to suppress epimerization .

Q. What computational methods are suitable for predicting the migration behavior of this compound in electrophoretic separation systems?

- Methodological Answer :

- Simulation Tools : Simul 5 software models ion migration in discontinuous buffer systems, predicting cathodic movement due to the compound’s basicity (pKa ~9.3) .

- Density Functional Theory (DFT) : Calculates charge distribution and electrophoretic mobility under varying pH (e.g., pH 7–10) .

Q. How should researchers address discrepancies in reported reaction yields when using different catalytic systems for synthesizing this compound derivatives?

- Methodological Answer :

- Systematic Screening : Test catalysts (e.g., TiN(CH₃)₂₄ vs. Al(O⁻) complexes) under identical conditions (solvent, temperature) to isolate catalytic effects .

- Purity Analysis : Use GC-MS or HPLC to verify if lower yields stem from unreacted starting materials or side reactions (e.g., dimerization) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps and optimize catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.